molecular formula C9H16O2 B1347177 2-But-3-enoxyoxane CAS No. 59574-65-1

2-But-3-enoxyoxane

Cat. No.: B1347177
CAS No.: 59574-65-1
M. Wt: 156.22 g/mol
InChI Key: BZZVUZRTCAMISL-UHFFFAOYSA-N
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Description

2-But-3-enoxyoxane is an organic compound with the molecular formula C9H16O2 It is a member of the oxane family, characterized by its unique structure that includes both an oxane ring and a butenyl group

Scientific Research Applications

2-But-3-enoxyoxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-But-3-enoxyoxane can be synthesized through several methods. One common approach involves the reaction of 3-buten-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the oxane ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-But-3-enoxyoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

    Substitution: The butenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as halogens and organometallic compounds are often used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the butenyl group .

Mechanism of Action

The mechanism by which 2-But-3-enoxyoxane exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The butenyl group provides a site for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications .

Comparison with Similar Compounds

    2-But-3-enyloxane: Similar in structure but with different reactivity due to the position of the double bond.

    3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-But-3-enoxyoxane.

    3-Buten-1-ol: Another precursor used in the synthesis process.

Uniqueness: this compound stands out due to its unique combination of an oxane ring and a butenyl group, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

2-but-3-enoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVUZRTCAMISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313045
Record name 2-but-3-enoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59574-65-1
Record name NSC266086
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-but-3-enoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a chilled solution (0° C.) of 3,4-dihydro-2H-pyran (117 g, 1.4 mol) in anhydrous ether (600 mL) were added p-toluensulfonic acid (0.5 g) and 3-buten-1-ol (25.0 g, 0.35 mol). The resulting mixture was stirred at room temperature for 5 h and was then quenched by the addition of concentrated ammonium hydroxide (5 mL) and methanol (50 mL). The solvent was evaporated in vacuo, and ether was added to the residue. The precipitated ammonium p-toluenesulfate was filtered, the filtrate was concentrated, and the crude product was purified by flash column chromatography on silica gel (0-5% ethyl acetate in hexanes) to give 2-(3-butenyloxy)tetrahydropyran (49 g, 90%) as colorless viscous liquid: 1H-NMR (CDCl3, 300 MHz,) δ 5.80-5.89 [m, 1H, ═CH—C], 5.02-5.06 [m overlapping, 2H, ═CH2], 4.59-4.60 [m, 1H, 2-H of THP], 3.77-3.83 [m, 2H, —CH2O], 3.44-3.50 [m, 2H, CH2O of THP], 2.33-2.38 [m, 2H, CH2—CH═CH2], 1.51-1.71 [m, 6H, Hs of THP].
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of phosphoryl chloride (0.5 ml in 10 ml of DCM) was added with care to a solution of but-2-yn-1-ol (8.75 g, 125 mmol) and dihydropyran (10.50 g, 125 mmol) in DCM (80 ml). The reaction mixture was stirred at room temperature for 16 h, washed with sodium hydrogen carbonate solution (3 times), dried (MgSO4) and the solvent removed in vacuo to yield a colorless oil. The crude product was purified by column chromatography [silica gel, euted with hexane/ethyl acetate (4:1), Rf: 0.36] to yield a colorless oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 1000 ml rb flask were placed 3-buten-1-ol (7.21 g, 100.00 mmol), 3,4-dihydro-2H-pyran (12.62 g, 150.00 mmol) and pyridinium p-toluenesulfonate (2.51 g, 10.00 mmol) in 350 ml of anhydrous dichloromethane. The reaction mixture was stirred at room temperature for 4 h. Then the reaction mixture was concentrated and the residue was purified by column with Hexane/Ethyl acetate=100/5 to provide 13.90 g of the desired product as an oil (89.0%). 1H-NMR (DMSO-d6) δ 5.851-5.742 (m, 1H), 5.103-5.011 (d, 1H), 4.997-4.985 (d, 1H), 4.555-4.537 (t, 1H), 3.745-3.611 (m, 2H), 3.433-3.347 (m, 2H), 2.290-2.236 (m, 2H), 1.698-1.675 (m, 2H), 1.611-1.566 (m, 4H).
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
89%

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